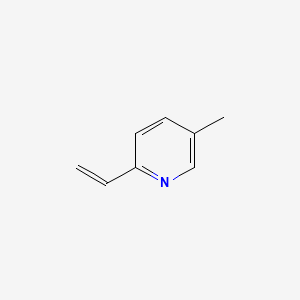

5-Methyl-2-vinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-vinylpyridine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Methyl-2-vinylpyridine (5M2VP), a versatile heterocyclic monomer. Intended for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will delve into the nuanced structural features of 5M2VP, substantiated by a thorough analysis of spectroscopic data, and explore how these characteristics dictate its reactivity and utility in various applications, from advanced polymer synthesis to its potential as a scaffold in medicinal chemistry. All protocols and structural interpretations are presented with the aim of providing a self-validating framework for researchers.

Introduction: The Strategic Importance of this compound

This compound (often referred to as 2-methyl-5-vinylpyridine in chemical literature) is a substituted pyridine derivative that has garnered significant interest due to its unique combination of reactive functional groups.[1] The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, substituted with a methyl group at the 5-position and a vinyl group at the 2-position.[2] This specific arrangement of a polymerizable vinyl group and a coordinating/basic pyridine moiety makes 5M2VP a valuable building block in a multitude of chemical syntheses.[3]

The vinyl group serves as a reactive handle for polymerization, readily participating in free-radical, cationic, and anionic mechanisms to form poly(this compound). This polymer, and copolymers incorporating 5M2VP, are utilized in applications ranging from industrial adhesives and coatings to "smart" materials with pH-responsive properties.[3] The nitrogen atom in the pyridine ring, with its lone pair of electrons, imparts basicity to the molecule and allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions.[4] This dual functionality is the cornerstone of its versatility and is of particular interest to drug development professionals who can leverage the pyridine scaffold for designing novel therapeutic agents and drug delivery systems.[5][6]

This guide will systematically deconstruct the molecular architecture of 5M2VP, providing a robust understanding of its structure-property relationships.

Molecular and Spectroscopic Characterization

A thorough understanding of the molecular structure of this compound is paramount to harnessing its full potential. This section details its fundamental properties and provides an in-depth analysis of its spectroscopic signatures.

Chemical Identity and Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethenyl-5-methylpyridine, 5-Vinyl-2-picoline | [1][2] |

| CAS Number | 140-76-1 | [1] |

| Molecular Formula | C₈H₉N | [2][7] |

| Molecular Weight | 119.16 g/mol | [2][7] |

| Appearance | Clear to faintly opalescent liquid | [1] |

| Boiling Point | 175.5 °C at 760 mmHg | [1] |

| Density | 0.954 g/cm³ | [1] |

| pKa (conjugate acid) | 5.67 | [1] |

Molecular Structure Diagram

The structural formula of this compound is depicted below. The diagram illustrates the relative positions of the methyl and vinyl substituents on the pyridine ring, which is crucial for understanding its steric and electronic properties.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the pyridine ring, the vinyl group protons, and the methyl group protons.[8] The vinyl group typically displays a complex splitting pattern due to geminal, cis, and trans couplings between the three protons. The aromatic protons also show characteristic splitting patterns based on their positions on the substituted pyridine ring.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. One can expect to see distinct signals for the two vinyl carbons, the methyl carbon, and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[9] The IR spectrum of this compound is characterized by several key absorption bands.[1][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~3080 | C-H stretch | Vinyl (=C-H) | [10][11] |

| ~2950 | C-H stretch | Methyl (-CH₃) | [10][11] |

| ~1640 | C=C stretch | Vinyl | [10] |

| ~1590, 1560, 1480 | C=C and C=N stretch | Pyridine ring | [1] |

| ~990, 910 | C-H bend (out-of-plane) | Vinyl | [10] |

The presence of C-H stretching vibrations above 3000 cm⁻¹ is a clear indication of the vinyl group's sp² hybridized carbons.[11] The strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (119).[1] Common fragmentation patterns involve the loss of a methyl radical (M-15) or a hydrogen cyanide molecule (M-27) from the pyridine ring.[12][13][14] The fragmentation of the vinyl group can also contribute to the observed spectrum.[12][13][14]

Chemical Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay of its two primary functional groups: the vinyl group and the pyridine ring.

The Vinyl Group: Gateway to Polymerization

The vinyl group is an electron-rich double bond that readily undergoes addition reactions, most notably polymerization. This makes this compound an excellent monomer for the synthesis of a wide range of polymers.

-

Polymerization Mechanisms: this compound can be polymerized via free-radical, anionic, and cationic mechanisms. The choice of polymerization technique allows for control over the polymer's molecular weight, architecture, and properties.[15]

-

Stereoselective Polymerization: The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can be influenced by the polymerization conditions and the use of specific catalysts.[16] This is a critical consideration for applications where polymer morphology is important.

-

Copolymerization: this compound can be copolymerized with other monomers, such as styrene and butadiene, to create materials with tailored properties, including enhanced adhesion and thermal stability.[3]

The Pyridine Ring: A Hub of Coordination and Basicity

The pyridine ring, with its nitrogen atom, imparts a distinct set of chemical properties to the molecule.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic, with a pKa of 5.67 for its conjugate acid.[1] It readily reacts with acids to form pyridinium salts.[4]

-

Coordination Chemistry: The nitrogen lone pair also allows this compound to act as a ligand, coordinating with a wide variety of metal ions to form stable complexes.[4][17] This property is exploited in catalysis and the development of functional materials.

-

Electrophilic Aromatic Substitution: While the pyridine ring is an electron-deficient aromatic system and thus less reactive towards electrophilic substitution than benzene, it can undergo such reactions under more forcing conditions.

Synthesis of this compound: A Practical Protocol

Several synthetic routes to this compound have been developed, with one of the most common industrial methods being the dehydrogenation of 5-ethyl-2-methylpyridine.[18] Another versatile laboratory-scale synthesis involves the condensation of 2,5-lutidine (2,5-dimethylpyridine) with formaldehyde, followed by dehydration.[19][20]

Experimental Protocol: Synthesis from 2,5-Lutidine and Formaldehyde

This protocol is a representative example of the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Materials:

-

2,5-Lutidine

-

Formaldehyde (37% aqueous solution)

-

High-pressure reactor

-

Sodium hydroxide solution (50% and 95%)

-

Washing kettle

-

Distillation apparatus

-

Gas chromatography (GC) instrument for purity analysis

Procedure:

-

Reaction Setup: In a high-pressure reactor, combine 2,5-lutidine and 37% aqueous formaldehyde in a weight ratio of approximately 1:0.03.[19]

-

Reaction: Stir the mixture and heat to a temperature range of 90-160 °C under a pressure of approximately 0.5 MPa.[19] The reaction will yield 2-(2-hydroxyethyl)-5-methylpyridine.

-

Dehydration: Slowly add the resulting 2-(2-hydroxyethyl)-5-methylpyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution. This will facilitate the dehydration of the alcohol to the vinyl group, yielding crude this compound.[19]

-

Purification:

-

Transfer the crude product to a washing kettle.

-

Wash the crude product with a 95% sodium hydroxide solution to remove impurities.[19]

-

Separate the organic layer and perform fractional distillation under reduced pressure to obtain pure this compound.

-

-

Analysis: Confirm the purity of the final product using gas chromatography. A purity of >98.5% is typically achievable with this method.[19]

Self-Validation: The success of the synthesis can be validated at each step. The formation of the intermediate alcohol and the final vinylpyridine can be monitored by thin-layer chromatography (TLC) or GC-MS. The purity of the final product should be confirmed by GC and its identity verified by NMR and IR spectroscopy, comparing the obtained spectra with the reference data provided in this guide.

Applications in Drug Development and Beyond

The unique molecular structure of this compound and its corresponding polymer opens up a range of possibilities in the pharmaceutical and materials science sectors.

Poly(vinylpyridine)s in Drug Delivery

Polymers derived from vinylpyridines are being extensively investigated as "smart" drug delivery systems.[5][6] The pyridine moieties can be protonated at lower pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness can be exploited for the targeted release of drugs in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[5][6][21] For example, block copolymers of poly(ethylene oxide) and poly(2-vinylpyridine) have been used to form micelles for the encapsulation and controlled release of anticancer drugs like 5-fluorouracil and curcumin.[5][6][21]

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[22] The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound can serve as a versatile starting material for the synthesis of more complex pyridine-containing molecules with potential therapeutic activity.[22]

Conclusion

The molecular structure of this compound, characterized by the strategic placement of a reactive vinyl group and a functional pyridine ring, is the foundation of its broad utility in both fundamental and applied sciences. A thorough understanding of its spectroscopic signatures, reactivity, and synthetic pathways, as detailed in this guide, empowers researchers to effectively utilize this versatile molecule in the development of advanced materials and novel therapeutic agents. The principles and protocols outlined herein provide a solid, self-validating framework for the confident application of this compound in the laboratory and beyond.

References

-

PubChem. (n.d.). 2-Methyl-5-vinylpyridine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Iurciuc-Tincu, C.-E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1450. [Link]

-

Ambleside Publishers. (2026, January 6). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 5-ethenyl-2-methyl-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Iurciuc-Tincu, C.-E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. PubMed. Retrieved January 10, 2026, from [Link]

- Belfiore, L. A., et al. (2000). Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium. Polymer, 41(25), 8939-8951.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 10, 2026, from [Link]

- Dhadda, P., et al. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(1), 191-196.

- Google Patents. (1955). Process of making 2-methyl-5-vinyl pyridine.

-

LibreTexts Chemistry. (2023, May 30). 5.4: Interpreting Infrared Spectra. Retrieved January 10, 2026, from [Link]

-

Li, Y., et al. (2021). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions, 50(34), 11843-11852. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved January 10, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2020). (PDF) Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved January 10, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 10, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

-

Cutiño-Arzola, B., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(22), 4666. [Link]

-

Al-Jibori, S. A., et al. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules, 26(16), 4983. [Link]

- Fontanille, M., & Hogen-Esch, T. E. (1987).

-

Taylor & Francis Online. (2024, October 25). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Retrieved January 10, 2026, from [Link]

- Google Patents. (2013). Method for synthesizing and preparing 2-vinyl pyridine.

-

Smith, D. M. (2005). Matrix Assisted Laser Desorption Ionization Quadrupole Time-of-Flight Mass Spectrometry of Poly(2-Vinylpyridine) [Master's thesis, University of Akron]. OhioLINK Electronic Theses and Dissertations Center. [Link]

-

Hou, S., et al. (2018). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 47(3), 776-782. [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1998). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. [Link]

- Bhowmik, P., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[N-(4-alkoxyphenyl)salicylaldiminato]nickel(II) and -copper(II) complexes. Polyhedron, 237, 116398.

-

PubMed Central. (2025, July 14). Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. [Link]

-

The Kitchin Research Group. (n.d.). Modeling materials using density functional theory. Carnegie Mellon University. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2021). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands | Request PDF. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF. Retrieved January 10, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Methyl-5-vinylpyridine(140-76-1) 1H NMR spectrum [chemicalbook.com]

- 9. Pyridine, 5-ethenyl-2-methyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uni-saarland.de [uni-saarland.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 18. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 19. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

- 20. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-vinylpyridine

Foreword: The Strategic Importance of 2-Methyl-5-vinylpyridine

2-Methyl-5-vinylpyridine (MVP) is a pivotal monomer and chemical intermediate, the unique reactivity of which has established its indispensability across a spectrum of industrial applications.[1] Its molecular architecture, featuring a pyridine ring substituted with a methyl and a vinyl group, confers a versatile chemical personality. The vinyl moiety serves as a reactive site for polymerization, making MVP a valuable comonomer in the production of specialty polymers and resins.[1] These polymers find use in tire cord adhesives, ion-exchange resins, and as dye acceptors in textiles.[2][3] The pyridine nitrogen imparts basicity and the ability to coordinate with metals, rendering it a useful ligand in catalysis and a precursor for various fine chemicals and pharmaceuticals.[4] This guide provides an in-depth exploration of the primary synthetic routes to this commercially significant molecule, with a focus on the underlying chemical principles and practical considerations for its production.

I. The Industrial Cornerstone: Dehydrogenation of 2-Methyl-5-ethylpyridine

The dominant industrial-scale synthesis of 2-methyl-5-vinylpyridine is achieved through the vapor-phase catalytic dehydrogenation of its precursor, 2-methyl-5-ethylpyridine (MEP).[3] This process is favored for its efficiency and amenability to continuous operation.

A. Reaction Mechanism and Thermodynamics

The core transformation involves the removal of a molecule of hydrogen from the ethyl group of MEP, forming a vinyl group. This is an endothermic and reversible reaction, governed by chemical equilibrium. The reaction is typically carried out at elevated temperatures to favor the formation of the products.

Reaction:

CH₃C₅H₃N-CH₂CH₃ ⇌ CH₃C₅H₃N-CH=CH₂ + H₂

The mechanism on a solid catalyst surface generally involves the following steps:

-

Adsorption: MEP adsorbs onto the active sites of the catalyst.

-

Activation: The C-H bonds of the ethyl group are weakened.

-

Dehydrogenation: Hydrogen atoms are sequentially removed, and a double bond is formed.

-

Desorption: MVP and hydrogen desorb from the catalyst surface.

B. Catalytic Systems: The Heart of the Process

The choice of catalyst is critical to the success of the dehydrogenation, influencing conversion, selectivity, and the overall economics of the process. A range of metal oxide catalysts have been developed and are employed industrially.

| Catalyst System | Support | Operating Temperature (°C) | Key Characteristics |

| Iron Oxide based | - | 550 - 650 | High activity, promoted with other oxides (e.g., Cr₂O₃, K₂O) to enhance stability and selectivity. |

| Tungstic Oxide | Silica | ~700 | Effective for continuous vapor-phase dehydrogenation.[3] |

| Ceric Oxide | - | ~700 | An alternative catalyst for the dehydrogenation process.[3] |

| Mixed Metal Oxides | Various | 500 - 800 | Often proprietary formulations, designed for high selectivity and long operational life.[5] |

C. Process Parameters and Optimization

To maximize the yield of MVP and minimize side reactions, several process parameters must be carefully controlled:

-

Temperature: As an endothermic reaction, higher temperatures favor the forward reaction. However, excessively high temperatures can lead to thermal cracking and the formation of undesirable byproducts. A typical operating range is 500-800°C.[5]

-

Pressure: The reaction is typically carried out at or near atmospheric pressure. The use of a vacuum can shift the equilibrium towards the products but adds to the complexity and cost of the process.

-

Steam Dilution: The feed is often mixed with superheated steam before entering the reactor. Steam serves multiple purposes: it reduces the partial pressure of the reactants and products, shifting the equilibrium to favor MVP formation; it supplies heat for the endothermic reaction; and it helps to remove coke deposits from the catalyst surface, thereby extending its life.

-

Space Velocity: The rate at which the reactant feed passes over the catalyst (space velocity) is a critical parameter. A lower space velocity increases the contact time, leading to higher conversion, but may also promote side reactions. An optimal space velocity is chosen to balance conversion and selectivity.

D. Experimental Protocol: Vapor-Phase Dehydrogenation of MEP

The following is a generalized protocol for the continuous vapor-phase dehydrogenation of MEP:

-

Catalyst Loading: The reactor, typically a fixed-bed reactor, is loaded with the chosen dehydrogenation catalyst.

-

Pre-treatment: The catalyst is pre-treated in a stream of inert gas (e.g., nitrogen) at an elevated temperature to remove any adsorbed moisture and impurities.

-

Reaction Initiation: A pre-heated feed of MEP and steam is introduced into the reactor. The temperature of the reactor is maintained within the optimal range for the specific catalyst being used.

-

Product Condensation: The gaseous effluent from the reactor, containing MVP, unreacted MEP, hydrogen, steam, and byproducts, is passed through a series of condensers to liquefy the organic components and water.

-

Separation: The condensed liquid separates into an aqueous phase and an organic phase. The organic phase, a mixture of MVP and MEP, is separated for purification. The non-condensable gases, primarily hydrogen, are vented or used as a fuel source.

-

Purification: The MVP is separated from the unreacted MEP by fractional distillation under reduced pressure.[3] Due to the close boiling points of MVP and MEP, a highly efficient distillation column is required.

II. Synthesis of the Precursor: 2-Methyl-5-ethylpyridine (MEP)

The industrial viability of the dehydrogenation route is intrinsically linked to the efficient synthesis of the MEP precursor. The most common method for MEP production is the Chichibabin pyridine synthesis, a condensation reaction between acetaldehyde and ammonia.[6]

A. The Chichibabin Pyridine Synthesis: Mechanism and Intricacies

The Chichibabin synthesis is a complex, multi-step reaction that involves aldol-type condensations, imine formation, and cyclization.[6][7] While the precise mechanism can vary with reaction conditions, a plausible pathway is as follows:

-

Aldol Condensation: Acetaldehyde undergoes self-condensation to form crotonaldehyde.

-

Michael Addition: Ammonia adds to crotonaldehyde in a Michael-type addition.

-

Imination and Cyclization: The resulting amino-aldehyde reacts with another molecule of acetaldehyde to form an imine, which then undergoes intramolecular cyclization.

-

Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent oxidation (aromatization) to yield 2-methyl-5-ethylpyridine.

Caption: Simplified reaction pathway for the Chichibabin synthesis of MEP.

B. Catalysts and Reaction Conditions

The Chichibabin synthesis of MEP is typically carried out in the liquid phase at high temperatures (200-300°C) and pressures (up to 13 MPa) in the presence of a catalyst.[8]

-

Catalysts: Ammonium acetate is a commonly used homogeneous catalyst.[9] Heterogeneous catalysts, such as zeolites and alumina, are also employed in gas-phase variations of this synthesis to improve selectivity and facilitate catalyst separation.[6]

-

Reactant Stoichiometry: The molar ratio of acetaldehyde to ammonia is a critical parameter that influences the product distribution.

-

Solvent: The reaction can be carried out in the presence of a solvent, such as water or an alcohol.

C. Experimental Protocol: Liquid-Phase Synthesis of MEP

The following protocol outlines the liquid-phase synthesis of MEP from paraldehyde (a trimer of acetaldehyde) and ammonia:

-

Reactant Charging: A high-pressure autoclave is charged with paraldehyde, aqueous ammonia, and a catalytic amount of ammonium acetate.

-

Reaction: The autoclave is sealed and heated to the desired reaction temperature (e.g., 230°C) with constant agitation. The reaction is typically held at this temperature for a specified period (e.g., 1-2 hours).

-

Cooling and Depressurization: The reactor is cooled to room temperature, and the pressure is carefully released.

-

Phase Separation: The reaction mixture typically forms two liquid phases: an organic layer containing MEP and an aqueous layer.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., chloroform) to recover any dissolved product. The combined organic layers are then subjected to fractional distillation to isolate the pure MEP.

III. Laboratory-Scale Synthesis: The Wittig Reaction

For laboratory-scale synthesis, where the high temperatures and pressures of the industrial processes may be impractical, the Wittig reaction offers a viable alternative for the preparation of MVP. This method involves the reaction of an appropriate aldehyde with a phosphorus ylide.

A. Reaction Scheme

The Wittig reaction for the synthesis of MVP starts from 6-methylnicotinaldehyde (2-methyl-5-formylpyridine). This aldehyde is reacted with a methylidenephosphorane, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Reaction:

(C₆H₅)₃P=CH₂ + CH₃C₅H₃N-CHO → CH₃C₅H₃N-CH=CH₂ + (C₆H₅)₃P=O

B. Experimental Protocol: Wittig Synthesis of MVP

The following is a representative laboratory protocol for the Wittig synthesis of MVP:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., diethyl ether or THF). The suspension is cooled in an ice bath, and a strong base (e.g., potassium tert-butoxide or n-butyllithium) is added portion-wise. The mixture is stirred until the characteristic orange color of the ylide appears.

-

Aldehyde Addition: A solution of 6-methylnicotinaldehyde in the same dry solvent is added dropwise to the ylide solution at low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-methyl-5-vinylpyridine. This method has been reported to produce MVP with high purity (>99%) and in good yield (around 75%).[10]

Sources

- 1. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 10. 2-Methyl-5-vinylpyridine synthesis - chemicalbook [chemicalbook.com]

5-Methyl-2-vinylpyridine IUPAC name

An In-Depth Technical Guide to 2-Ethenyl-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of 2-ethenyl-5-methylpyridine, a substituted pyridine derivative of significant interest in polymer science, materials chemistry, and advanced pharmaceutical research. We will delve into its precise nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications, particularly focusing on its role as a versatile monomer. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound, moving beyond surface-level data to explore the causality behind its chemical behavior and utility.

Nomenclature and Structural Elucidation

A common point of confusion arises from the similar nomenclature of pyridine isomers. It is critical to distinguish the subject of this guide, 5-Methyl-2-vinylpyridine , from its well-known isomer, 2-Methyl-5-vinylpyridine.

-

Correct IUPAC Name: 2-ethenyl-5-methylpyridine [1]

-

Common Name: this compound

-

CAS Number: 3883-39-4[2]

-

Molecular Formula: C₈H₉N[1]

-

Synonyms: 2-vinyl-5-methylpyridine, 5-methyl-2-vinyl-pyridine[1]

The numbering of the pyridine ring begins at the nitrogen atom (position 1). Therefore, in this molecule, the vinyl (ethenyl) group is located at position 2, and the methyl group is at position 5. Its isomer, 2-methyl-5-vinylpyridine (IUPAC: 5-ethenyl-2-methylpyridine; CAS: 140-76-1), has these substituents reversed[3][4]. All data and protocols in this guide refer specifically to 2-ethenyl-5-methylpyridine (CAS 3883-39-4) .

Physicochemical Properties

The physical and chemical properties of 2-ethenyl-5-methylpyridine dictate its handling, reactivity, and application scope. The presence of a basic pyridine ring and a reactive vinyl group defines its dual chemical nature.

| Property | Value | Source(s) |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Boiling Point | 100-102.5 °C (at 46 Torr) | [2] |

| Density (Predicted) | 0.954 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.09 ± 0.10 | [2] |

| InChI Key | LCFYCLRCIJDYQD-UHFFFAOYSA-N | [1] |

| Appearance | Liquid | [5] |

Synthesis and Mechanistic Considerations

The industrial synthesis of vinylpyridines often involves the catalytic dehydrogenation of their corresponding ethylpyridine precursors. This method is favored for its efficiency and scalability.

Representative Synthesis: Catalytic Dehydrogenation of 2-ethyl-5-methylpyridine

The primary route to produce 2-ethenyl-5-methylpyridine involves the high-temperature, vapor-phase dehydrogenation of 2-ethyl-5-methylpyridine. This process is an elimination reaction where a molecule of hydrogen is removed to create a double bond.

Mechanism Insight: The reaction is typically performed over a metal oxide catalyst (e.g., iron oxide-based) at elevated temperatures (e.g., 500-700 °C). The catalyst provides an active surface that facilitates the cleavage of two C-H bonds, leading to the formation of H₂ gas and the desired vinyl group. The process is endothermic, requiring significant energy input. The use of steam or an inert gas like nitrogen as a carrier helps to reduce the partial pressure of the reactants, shifting the equilibrium towards the products and minimizing side reactions like polymerization or decomposition[6].

Caption: Synthesis of 2-ethenyl-5-methylpyridine via dehydrogenation.

Laboratory Scale Protocol: Wittig Reaction

For laboratory-scale synthesis, the Wittig reaction provides a reliable, albeit more complex, route starting from the corresponding aldehyde, 5-methyl-2-pyridinecarboxaldehyde.

Protocol: Synthesis via Wittig Reaction

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF). A strong base, such as potassium tert-butoxide or n-butyllithium, is added at low temperature (0 °C to -78 °C) under an inert atmosphere (N₂ or Ar) to deprotonate the phosphonium salt, forming the phosphorus ylide.

-

Causality: Anhydrous conditions are critical as the ylide is highly reactive towards water. The low temperature controls the exothermic deprotonation and maintains the stability of the ylide.

-

-

Aldehyde Addition: A solution of 5-methyl-2-pyridinecarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide solution, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate, which subsequently collapses to form a stable triphenylphosphine oxide and the desired alkene (the vinyl group).

-

-

Workup and Purification: The reaction is quenched with water or a saturated NH₄Cl solution. The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by fractional distillation under vacuum. A polymerization inhibitor (e.g., hydroquinone) is added to the distillation flask to prevent polymerization at elevated temperatures[7].

-

Trustworthiness: This protocol is self-validating. The formation of the triphenylphosphine oxide byproduct, a white solid that often precipitates, is a strong indicator of a successful Wittig reaction. The final product's purity can be confirmed via GC-MS and ¹H NMR spectroscopy.

-

Reactivity and Polymerization

The chemistry of 2-ethenyl-5-methylpyridine is dominated by the interplay between its two functional components: the vinyl group and the pyridine ring.

-

Vinyl Group: This site is highly susceptible to addition reactions and is the key to its role as a monomer. It readily undergoes free-radical, cationic, and anionic polymerization[8]. This reactivity allows for the creation of homopolymers or its incorporation as a co-monomer to tailor the properties of other polymers like styrene or butadiene[5].

-

Pyridine Ring: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of acting as a ligand to coordinate with metal ions[8]. This property is exploited in catalysis and the creation of functional materials. The ring itself is electron-deficient and can undergo nucleophilic substitution, though this is less common than reactions at the vinyl group.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol outlines a standard procedure for synthesizing poly(2-ethenyl-5-methylpyridine).

Materials:

-

2-Ethenyl-5-methylpyridine (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene or THF

-

Methanol

Procedure:

-

Inhibitor Removal: The commercial monomer is typically stabilized with an inhibitor (e.g., tert-butylcatechol). To remove it, pass the monomer through a short column of activated basic alumina.

-

Expertise: Failure to remove the inhibitor will quench the radical reaction, preventing polymerization. This is a common point of failure in polymer synthesis.

-

-

Reaction Setup: In a Schlenk flask, dissolve the purified monomer (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 wt%) in anhydrous toluene (e.g., 20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Causality: Oxygen is a radical scavenger and will terminate the polymerization chain reaction, resulting in low molecular weight polymers or complete inhibition of the reaction.

-

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous solution dropwise into a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously. The polymer will precipitate as a solid.

-

Isolation: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Caption: Workflow for free-radical polymerization of 2-ethenyl-5-methylpyridine.

Applications in Research and Drug Development

The unique properties of 2-ethenyl-5-methylpyridine and its corresponding polymer make it a valuable building block in several advanced applications.

-

"Smart" pH-Responsive Materials: The basicity of the pyridine nitrogen allows polymers containing this monomer to exhibit pH-responsive behavior. In acidic environments, the nitrogen is protonated, leading to electrostatic repulsion and polymer chain swelling. This property is harnessed to create "smart" hydrogels and membranes whose permeability can be controlled by pH, which is valuable for separation technologies and controlled release systems[5].

-

Adhesion Promoters: Copolymers of vinylpyridine, styrene, and butadiene are used to create latexes that serve as powerful tire-cord binders. The polar pyridine units provide exceptional adhesion between the synthetic rubber and the reinforcing fabric cords (e.g., polyester, nylon), which is critical for the structural integrity and durability of high-performance tires[5][9].

-

Drug Delivery Systems: The amphiphilic block copolymers derived from vinylpyridines are of significant interest in drug development. For instance, biocompatible block copolymers like poly(2-vinyl pyridine)-b-poly(ethylene oxide) can self-assemble in aqueous solutions to form nanomicelles. These micelles have a hydrophobic core (the poly-vinylpyridine block) and a hydrophilic shell (the PEO block). This structure is ideal for encapsulating hydrophobic drugs, such as curcumin or 5-Fluorouracil, improving their solubility, stability, and circulation time in the body[10]. The pH-sensitivity of the P2VP core can be further exploited for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments[10].

Handling, Storage, and Safety

As a reactive monomer, 2-ethenyl-5-methylpyridine requires careful handling and storage to ensure stability and safety.

-

Storage: The compound is sensitive to light and heat, which can initiate spontaneous polymerization[9]. It should be stored in a cool, dark place, typically under refrigeration. Commercial products are supplied with a polymerization inhibitor, and the material should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

-

Safety: 2-Ethenyl-5-methylpyridine is considered hazardous. It can be toxic if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12503355, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74788604, 5-Ethenyl-2-(2-methylpropyl)pyridine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8817, 2-Methyl-5-vinylpyridine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link].

-

Wikipedia (2023). 5-Ethyl-2-methylpyridine. Retrieved from [Link].

-

Autechem (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved from [Link].

- Google Patents (1955). US2716119A - Process of making 2-methyl-5-vinyl pyridine.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1514207, 3-Methyl-5-vinylpyridine. Retrieved from [Link].

-

Wikipedia (2024). 2-Vinylpyridine. Retrieved from [Link].

-

SpringerLink (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link].

- Google Patents (1958). US2861997A - Stabilization of methyl, vinyl pyridine.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47467, 5-Methyl-2-phenylpyridine. Retrieved from [Link].

-

MDPI (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers. Retrieved from [Link].

-

ChemBK (2024). 2-methyl-5-vinylpyridine. Retrieved from [Link].

-

MDPI (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Pharmaceutics. Retrieved from [Link].

Sources

- 1. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3883-39-4 [m.chemicalbook.com]

- 3. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 5-ethenyl-2-methyl- | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 7. 2-Methyl-5-vinylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-vinylpyridine

This guide provides a comprehensive overview of the key physical properties of 2-Methyl-5-vinylpyridine (MVP), a versatile heterocyclic compound with significant applications in the polymer and chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the experimental determination of these properties, offering not just procedural steps but also the underlying scientific principles and practical insights that ensure data integrity and reproducibility.

Introduction to 2-Methyl-5-vinylpyridine

2-Methyl-5-vinylpyridine (IUPAC name: 5-ethenyl-2-methylpyridine) is a clear to faintly opalescent liquid.[1][2] It serves as a critical monomer in the synthesis of various resins and polymers, an additive in oils, an ore flotation agent, and a dye acceptor.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, effective application, and the development of novel materials.

Molecular Structure:

Caption: Molecular structure of 2-Methyl-5-vinylpyridine.

Core Physical Properties

A summary of the fundamental physical properties of 2-Methyl-5-vinylpyridine is presented in the table below. These values are critical for a wide range of applications, from reaction engineering to product formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N | [1][3][4][5][6][7][8] |

| Molecular Weight | 119.16 g/mol | [1][3][4][5][6][7][8][9] |

| Appearance | Clear to faintly opalescent liquid | [1][5][10] |

| Density | 0.978 - 0.982 g/cm³ at 20 °C | [1][5] |

| Boiling Point | 181 °C | [2][5] |

| Melting/Freezing Point | -12.0 °C to -14.3 °C | [1][3][5] |

| Refractive Index | 1.5400 - 1.5454 at 20 °C | [1] |

| Vapor Pressure | 1.18 mmHg at 25 °C | [1][5] |

| Flash Point | 73.9 °C (Open cup) | [1][2][5] |

| pKa (conjugate acid) | 5.67 | [1][5] |

| Solubility | Soluble in water. Very soluble in alcohol, ether, and acetone. | [11][12] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is the bedrock of chemical characterization. This section provides detailed, step-by-step methodologies for key experiments, grounded in established principles.

Determination of Boiling Point

The boiling point is a fundamental property that informs purification strategies (distillation) and reaction temperature control.

Workflow for Boiling Point Determination (Thiele Tube Method):

Caption: Workflow for boiling point determination using the Thiele tube method.

Experimental Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a fusion tube) with approximately 0.5 mL of 2-Methyl-5-vinylpyridine. Seal one end of a capillary tube using a flame and place it, open end down, into the test tube.[13][14][15]

-

Apparatus Assembly: Securely attach the test tube to a thermometer with a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube. Clamp the assembly in a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil) so that the heat-transfer fluid level is above the sample.[13][15]

-

Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner. Convection currents will ensure uniform heating of the oil bath.[13] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: Continue gentle heating until a continuous and rapid stream of bubbles is observed. Remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[13][15] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Causality Behind Experimental Choices:

-

Thiele Tube: The unique shape of the Thiele tube is designed to facilitate the circulation of the heating oil via convection, ensuring a uniform temperature distribution around the sample and thermometer. This minimizes temperature gradients that could lead to inaccurate readings.

-

Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid and the pressure of the trapped air increase, forcing bubbles out. When the external atmospheric pressure equals the vapor pressure of the liquid, boiling occurs. Upon cooling, the vapor inside the capillary condenses, and the higher atmospheric pressure forces the liquid into the capillary. This provides a sharp and reproducible endpoint for the boiling point determination.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a highly characteristic property that is sensitive to temperature and the wavelength of light used.

Workflow for Refractive Index Measurement (Abbe Refractometer):

Caption: Workflow for measuring refractive index using an Abbe refractometer.

Experimental Protocol:

-

Calibration: Ensure the Abbe refractometer is properly calibrated using a standard of known refractive index, such as distilled water. The prisms should be clean and dry.

-

Sample Application: Place a few drops of 2-Methyl-5-vinylpyridine onto the surface of the measuring prism.

-

Measurement: Close the prisms and allow a moment for temperature equilibration. Look through the eyepiece and adjust the light source for optimal illumination.

-

Reading: Rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered in the crosshairs. If there is a colored fringe, adjust the dispersion correction knob to eliminate it. Read the refractive index value from the instrument's scale.[16]

Causality Behind Experimental Choices:

-

Abbe Refractometer: This instrument is widely used due to its simplicity, accuracy, and the small sample volume required.[16] It operates on the principle of total internal reflection.[16]

-

Monochromatic Light Source: While some modern refractometers have internal light sources, traditionally a sodium lamp is used to provide monochromatic light (589 nm). The refractive index is wavelength-dependent, so using a single wavelength ensures consistent and comparable results.

-

Temperature Control: The refractive index is temperature-dependent. Therefore, it is crucial to record the temperature at which the measurement is taken. Many Abbe refractometers are equipped with a water jacket to maintain a constant temperature.

Spectroscopic Properties

Spectroscopic analysis provides a "fingerprint" of a molecule, offering invaluable information about its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum of 2-Methyl-5-vinylpyridine are characteristic of its structure.[17][18][19]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-5-vinylpyridine will show characteristic absorption bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring, the C-H stretching and bending vibrations of the methyl and vinyl groups, and the C=C stretching of the vinyl group.[1][18]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.[1][18]

-

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The conjugated system of the pyridine ring and the vinyl group will result in characteristic absorption maxima.[19]

Safety and Handling

2-Methyl-5-vinylpyridine is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[1][20] It is also a combustible liquid.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11] Work in a well-ventilated fume hood to avoid inhalation of vapors.[11]

-

Storage: Store in a cool, well-ventilated area away from sources of ignition.[11] It may be stabilized with an inhibitor to prevent polymerization.[21]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical attention immediately.[1][11]

Conclusion

The physical properties of 2-Methyl-5-vinylpyridine are well-defined and can be accurately determined using standard laboratory techniques. A thorough understanding of these properties is essential for its safe and effective use in research and industrial applications. This guide has provided not only the key physical data but also the experimental context and rationale necessary for a comprehensive understanding of this important chemical compound.

References

-

PubChem. (n.d.). 2-Methyl-5-vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

ChemBK. (n.d.). 2-methyl-5-vinylpyridine. Retrieved from [Link][3]

-

Chemical Point. (n.d.). 2-Methyl-5-vinylpyridine. Retrieved from [Link][9]

-

New Jersey Department of Health. (n.d.). PYRIDINE, 2-METHYL-5- VINYL. Retrieved from [Link][11]

-

Haz-Map. (n.d.). Pyridine, 2-methyl-5-vinyl. Retrieved from [Link][10]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link][21]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link][13]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link][14]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link][15]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link][16]

-

PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link][12]

-

(n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link][18]

-

(n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. Retrieved from [Link][19]

Sources

- 1. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-vinylpyridine | 140-76-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. chemscene.com [chemscene.com]

- 8. 140-76-1|2-Methyl-5-vinylpyridine|BLD Pharm [bldpharm.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. Pyridine, 2-methyl-5-vinyl - Hazardous Agents | Haz-Map [haz-map.com]

- 11. nj.gov [nj.gov]

- 12. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mt.com [mt.com]

- 17. 2-Methyl-5-vinylpyridine(140-76-1) 1H NMR spectrum [chemicalbook.com]

- 18. lehigh.edu [lehigh.edu]

- 19. ijmrpsjournal.com [ijmrpsjournal.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Solubility of 5-Methyl-2-vinylpyridine

Introduction: The Pivotal Role of Solubility for a Versatile Monomer

This compound (MVP), also known by its CAS Number 140-76-1, is a heterocyclic aromatic compound of significant interest in polymer science and materials research.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a polymerizable vinyl group, makes it a valuable monomer and co-monomer.[1] MVP is instrumental in synthesizing functional polymers with applications ranging from "smart" materials with pH-responsive properties to specialty adhesives and coatings.[2][3]

The successful application of MVP in these domains is fundamentally governed by its solubility characteristics. Whether for optimizing polymerization reaction conditions, developing purification protocols, or formulating end-products, a thorough understanding of MVP's solubility in various media is not merely academic—it is a prerequisite for innovation and process control. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in its physicochemical properties and established analytical methodologies. We will explore its behavior in both aqueous and organic systems, detail robust protocols for its quantitative assessment, and explain the causal chemical principles that dictate its solubility.

Physicochemical Properties Governing Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties. The molecule's behavior in a solvent is a direct consequence of these foundational characteristics.

The structure combines a moderately polar pyridine ring with a nonpolar vinyl group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a weak base capable of forming hydrogen bonds with protic solvents.[1] This basicity is quantified by its pKa value.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₈H₉N | Provides the elemental composition. | [4][5][6] |

| Molecular Weight | 119.16 g/mol | Influences dissolution kinetics and colligative properties. | [4][5][6] |

| Density | ~0.954 g/cm³ | Important for solvent layering and phase separation calculations. | [7][8] |

| pKa (Conjugate Acid) | 5.09 - 5.67 | Critically determines the extent of ionization and thus the aqueous solubility as a function of pH. | [5][7] |

| Appearance | Clear liquid | Indicates it is a liquid at standard conditions, making miscibility a key consideration. | [5][8] |

The pKa value is particularly crucial. It indicates that this compound will exist predominantly in its protonated, cationic form in aqueous solutions with a pH below ~5.1.[5][7] This transition from a neutral molecule to a charged ion dramatically enhances its interaction with polar solvents like water, a phenomenon we will explore in the next section.

Aqueous Solubility: A pH-Dependent Profile

The solubility of this compound in water is not a fixed value but rather a dynamic property heavily influenced by pH. While broadly described as "soluble" in water, this statement requires careful qualification.[9]

The Causality of pH-Dependence

The underlying principle is a simple acid-base equilibrium. In neutral or alkaline conditions (pH > 6), MVP exists primarily as a neutral molecule. Its solubility in water is limited, driven by the hydrogen bonding capacity of the pyridine nitrogen.

However, in acidic conditions (pH < 5), the pyridine nitrogen is protonated, forming the 5-methyl-2-vinylpyridinium cation. This charged species is significantly more polar than its neutral counterpart, leading to much stronger ion-dipole interactions with water molecules and, consequently, a substantial increase in aqueous solubility. This behavior is mirrored in its polymer, poly(2-vinylpyridine), which is largely insoluble at neutral or high pH but becomes water-soluble at a pH below approximately 5.[10]

This pH-responsive behavior is the foundation for creating "smart" materials. For instance, polymers incorporating MVP can be designed to dissolve or swell in response to specific pH triggers, a property valuable in drug delivery systems and advanced separation membranes.[2][11]

Solubility in Organic Solvents

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature. However, based on its chemical structure and data from the closely related 2-vinylpyridine, a reliable qualitative and predictive assessment can be made.[3]

MVP's amphiphilic character—possessing both a polar pyridine head and a nonpolar vinyl tail—suggests good compatibility with a range of organic solvents.

Table 2: Qualitative Solubility Profile of Vinylpyridines in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility of MVP | Rationale & Supporting Evidence |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The ability to act as hydrogen bond acceptors allows for strong interactions. The homopolymer of 2-vinylpyridine is soluble in methanol.[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Chloroform (CHCl₃) | Soluble / Miscible | Dipole-dipole interactions are favorable. Poly(2-vinylpyridine) is soluble in THF and CHCl₃.[10][12] |

| Nonpolar Aromatic | Benzene, Toluene | Soluble / Miscible | Pi-pi stacking interactions between the pyridine ring and the aromatic solvent are likely. The related 4-vinylpyridine is soluble in benzene.[13] |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Limited Solubility / Immiscible | The significant difference in polarity makes favorable interactions unlikely. This is a common characteristic for pyridine derivatives. |

This profile indicates that MVP is a versatile monomer for polymerizations conducted in a variety of common organic solvents, offering flexibility in process design.

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise, quantitative solubility data for their specific application (e.g., in a novel solvent blend or at a non-standard temperature), direct experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Protocol 1: Isothermal Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and that the measurement is accurate.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of sealed vials containing the solvent of interest. The presence of undissolved MVP as a separate phase is crucial to ensure saturation.

-

Equilibration: Place the vials in a calibrated isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Expert Insight: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

-

-

Phase Separation: Cease agitation and allow the vials to rest in the isothermal bath for at least 2 hours to permit the undissolved MVP to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic, undissolved droplets.

-

Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of MVP using a validated analytical method, such as HPLC-UV or GC-FID, as detailed in Protocol 2.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in the saturated solvent samples.

Methodology:

-

Standard Preparation: Prepare a stock solution of MVP in the mobile phase. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation: Accurately dilute the filtered supernatant from Protocol 1 with the mobile phase to a concentration that falls within the established calibration range.

-

Instrumentation & Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and a pH-buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 3.0). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to an absorbance maximum for MVP (e.g., ~269 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (R²) of ≥ 0.999.

-

Use the equation of the linear regression from the calibration curve to calculate the concentration of MVP in the diluted samples.

-

Apply the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.

-

Caption: Logical Workflow for HPLC-based Quantification of MVP.

Conclusion

This compound presents a nuanced solubility profile that is critical to its application as a versatile monomer. Its aqueous solubility is fundamentally dictated by pH, a direct result of the basicity of its pyridine nitrogen. In organic media, it demonstrates broad solubility in polar and aromatic solvents, consistent with its amphiphilic structure. For drug development professionals and materials scientists, this pH-responsive behavior offers a powerful tool for designing advanced functional polymers. Where precise quantitative data is required, the detailed experimental workflows provided in this guide offer a robust and self-validating framework for determining solubility, ensuring that process development and research are built on a foundation of scientific integrity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PYRIDINE, 2-METHYL-5-VINYL HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

Cheméo. (n.d.). Pyridine, 5-ethenyl-2-methyl-. Retrieved from [Link]

-

Request PDF. (n.d.). Influence of various factors on the solubility of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers in water. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

-

Hubei Enxing Biotechnology Co., Ltd. (n.d.). Product Catalog. LookChem. Retrieved from [Link]

-

ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(2-Vinyl Pyridine). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST WebBook. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ProQuest. (2023). Isobaric Vapor–Liquid Equilibrium for Binary System of 2-Methylpyridine + 2-Vinylpyridine at (1.9, 4.0 and 5.3) kPa. Retrieved from [Link]

-

MDPI. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

-

LookChem. (n.d.). 2-METHYL-5-VINYLPYRIDINE CAS 140-76-1. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

-

Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H9N | CID 12503355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 3883-39-4 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. nj.gov [nj.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. polymersource.ca [polymersource.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-vinylpyridine

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-5-vinylpyridine (CAS No. 140-76-1), a pivotal monomer in the synthesis of polymers and a versatile intermediate in the development of specialized chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and quality assessment of 2-methyl-5-vinylpyridine.

Molecular Structure and Spectroscopic Overview

2-Methyl-5-vinylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a vinyl group at the 5-position.[1][2] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be meticulously analyzed to confirm its identity and purity. The pyridine ring, an electron-deficient aromatic system, along with the polymerizable vinyl group, are the primary determinants of its chemical reactivity and, consequently, its spectral characteristics.[1][2]

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the 2-methyl-5-vinylpyridine molecule are numbered as follows:

The following sections will provide a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental ¹H NMR spectrum for 2-methyl-5-vinylpyridine is not readily found in the literature, a predicted spectrum can be generated based on established substituent effects on the pyridine ring and vinyl groups. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 2-Methyl-5-vinylpyridine (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.3 - 8.5 | d | ~2.0 |

| H4 | 7.4 - 7.6 | dd | ~8.0, 2.0 |

| H3 | 7.0 - 7.2 | d | ~8.0 |

| H8 | 6.6 - 6.8 | dd | ~17.5, 10.8 |

| H9b (trans) | 5.7 - 5.9 | d | ~17.5 |

| H9a (cis) | 5.3 - 5.5 | d | ~10.8 |

| H7 (CH₃) | 2.5 - 2.7 | s | - |

Note: These are predicted values and may differ slightly from experimental results.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.0 - 8.5 ppm): The three protons on the pyridine ring are expected to appear in this region.

-

H6: This proton, being ortho to the nitrogen atom, is the most deshielded and should appear as a doublet at the lowest field, coupled to H4.

-

H4: This proton is expected to be a doublet of doublets, showing coupling to both H3 and H6.

-

H3: This proton, adjacent to the methyl-substituted carbon, should appear as a doublet, coupled to H4.

-

-

Vinylic Region (5.3 - 6.8 ppm): The three protons of the vinyl group will exhibit a characteristic AMX spin system.

-

H8: This proton, attached to the carbon bonded to the pyridine ring, will be a doublet of doublets due to coupling with the two geminal protons (H9a and H9b).

-

H9b (trans): The proton trans to the pyridine ring will appear as a doublet with a large coupling constant, characteristic of trans-vinylic coupling.

-

H9a (cis): The proton cis to the pyridine ring will be a doublet with a smaller coupling constant, typical for cis-vinylic coupling.

-

-

Aliphatic Region (2.5 - 2.7 ppm): The three protons of the methyl group (H7) are chemically equivalent and will appear as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy